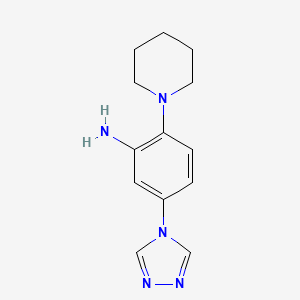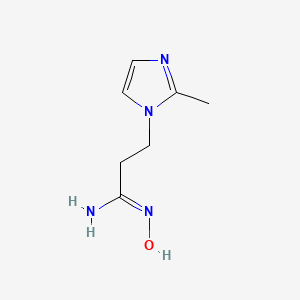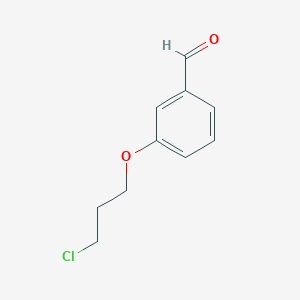
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid is an organic compound belonging to the class of N-acyl-alpha amino acids. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group on the pyrrolidine ring.
準備方法
The synthesis of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several routes. One common method involves the acetylation of 4-hydroxypyrrolidine-2-carboxylic acid using acetic anhydride under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-hydroxypyrrolidine-2-carboxylic acid.
Reagent: Acetic anhydride.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The starting material is dissolved in a suitable solvent, and acetic anhydride is added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: The hydroxyl group may contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.
類似化合物との比較
1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the acetyl group, which may result in different chemical and biological properties.
1-Acetyl-4-hydroxyproline: A derivative with a similar structure but different stereochemistry, potentially leading to variations in biological activity.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
66267-44-5 |
|---|---|
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC名 |
(2S,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m0/s1 |
InChIキー |
BAPRUDZDYCKSOQ-WDSKDSINSA-N |
SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
異性体SMILES |
CC(=O)N1C[C@H](C[C@H]1C(=O)O)O |
正規SMILES |
CC(=O)N1CC(CC1C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7883283.png)





